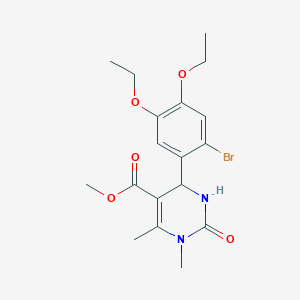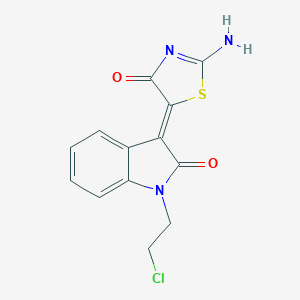![molecular formula C26H24N4OS B308183 6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308183.png)
6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine, also known as DMXB-A, is a chemical compound that has been widely studied for its potential therapeutic applications. DMXB-A belongs to the class of benzoxazepine derivatives, which have been found to exhibit a range of biological activities. In
Mecanismo De Acción
6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine acts as a selective agonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7nAChR has been found to have a range of effects on neuronal function, including modulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory bowel disease and arthritis. This compound has also been found to protect against oxidative stress and cell death in models of neurodegenerative disease. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is its selectivity for the α7nAChR, which allows for specific targeting of this receptor in experimental studies. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve significant effects at lower doses.
Direcciones Futuras
There are many potential future directions for research on 6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One area of interest is the development of more potent analogs of this compound that could be used in therapeutic applications. Another area of interest is the exploration of the effects of this compound on other biological systems, such as the immune system and the cardiovascular system. Finally, further research is needed to fully understand the mechanisms underlying the effects of this compound on neuronal function and to identify potential therapeutic applications.
Métodos De Síntesis
6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenyl isocyanate with 4-methylbenzyl mercaptan in the presence of a base. The reaction yields this compound as a white solid, which can be purified using standard techniques such as recrystallization.
Aplicaciones Científicas De Investigación
6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been studied extensively for its potential use as a therapeutic agent. It has been found to exhibit a range of biological activities, including anti-inflammatory, neuroprotective, and analgesic effects. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Propiedades
Fórmula molecular |
C26H24N4OS |
|---|---|
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
6-(2,5-dimethylphenyl)-3-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C26H24N4OS/c1-16-9-12-19(13-10-16)15-32-26-28-25-23(29-30-26)20-6-4-5-7-22(20)27-24(31-25)21-14-17(2)8-11-18(21)3/h4-14,24,27H,15H2,1-3H3 |
Clave InChI |
BJKMESRJLQLHIT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=C(C=CC(=C5)C)C)N=N2 |
SMILES canónico |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=C(C=CC(=C5)C)C)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Acetyl-6-(2-methoxyphenyl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308101.png)
![6-(3-Bromo-5-chloro-2-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308102.png)
![1-[6-(3-fluorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308104.png)

![2-Imino-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B308107.png)
![(5Z)-2-amino-5-[(2-chloro-5-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308108.png)
![1-{6-[4-(diethylamino)-2-methoxyphenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308110.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308111.png)
![Methyl 4-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B308115.png)
![(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B308117.png)
![4-({2-[(4-Chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B308119.png)
![2-[7-Acetyl-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B308120.png)
